Specific Scientific Field: The specific scientific field is Pharmaceutical Chemistry, with a focus on the development of new antibacterial agents.
Comprehensive and Detailed Summary of the Application: “1-Oxa-9-azaspiro[5.5]undecane hydrochloride” has been used in the synthesis of derivatives of ciprofloxacin, a widely used antibiotic . These derivatives are being explored as potential antibacterial agents .
Detailed Description of the Methods of Application or Experimental Procedures: The previously reported as well as newly synthesized derivatives of the “1-oxa-9-azaspiro[5.5]undecane” were employed in the synthesis of thirty-six derivatives of ciprofloxacin .
Thorough Summary of the Results or Outcomes Obtained: The new fluoroquinolone derivatives were tested against two gram-positive as well as three gram-negative strains of bacteria . While the activity spectrum of the new derivatives was substantially narrower than that of ciprofloxacin, some compounds were distinctly active against two of the five strains: gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus . Towards these two strains, a large group of compounds displayed equal or higher potency than ciprofloxacin .
1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom and an oxygen atom integrated into a bicyclic framework. Its molecular formula is with a molecular weight of approximately 191.70 g/mol. The compound appears as a white to light yellow solid and is sensitive to air and moisture, necessitating storage under inert conditions at low temperatures (preferably below 15°C) to maintain stability .
The chemical reactivity of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the halide in its hydrochloride form. It can also undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives. Its unique spiro structure allows for potential cyclization reactions, which can be exploited in synthetic pathways to create more complex molecules.
Synthesis of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions, including:
Various synthetic routes have been explored in literature, emphasizing different reagents and conditions to optimize yield and purity .
1-Oxa-9-azaspiro[5.5]undecane hydrochloride has potential applications in medicinal chemistry, particularly in drug development due to its unique structural features. It may serve as a scaffold for designing new pharmaceuticals targeting various biological pathways. Additionally, its properties could be explored in materials science for developing novel polymers or coatings.
Several compounds share structural similarities with 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Oxa-9-azaspiro[5.5]undecane hydrochloride | 71743840 | Similar spirocyclic structure; different positioning of functional groups |
| 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride | Not available | Contains a methoxy group; potential variance in biological activity |
| 3-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1380300-88-8 | Close structural resemblance; variations in reactivity |
Uniqueness: The distinct arrangement of nitrogen and oxygen atoms within its spiro framework sets 1-Oxa-9-azaspiro[5.5]undecane hydrochloride apart from other similar compounds, potentially influencing its biological activity and chemical reactivity.
The synthesis of 1-oxa-9-azaspiro[5.5]undecane hydrochloride typically involves sequential transformations starting from bicyclic ketone precursors. A representative pathway begins with the condensation of N-protected piperidone derivatives with formaldehyde equivalents under acidic conditions to form the oxane ring. For instance, a patented method describes the reduction of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran, followed by reflux and purification to yield the spirocyclic amine intermediate. Subsequent deprotection and hydrochloride salt formation complete the synthesis.
Key challenges include managing competing ring-opening reactions and ensuring high yields during cyclization. Recent advances employ microwave-assisted heating to accelerate reaction kinetics, reducing side-product formation.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | LiAlH₄, THF, reflux | 73% | |
| Deprotection | HCl/Et₂O | 82% |
Stereocontrol in spirocyclic systems is critical for accessing enantiomerically pure intermediates. Asymmetric catalysis using chiral auxiliaries or organocatalysts has been explored to induce axial chirality. For example, the ozonolysis of 4-methylene-1-oxa-9-azaspiro[5.5]undecane derivatives with osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) generates ketones while preserving the spiro configuration. Diastereomeric separation via automated flash chromatography (e.g., Biotage SP1™ with petroleum ether/ethyl acetate) achieves >95% enantiomeric excess for critical intermediates.
The use of chiral Brønsted acids to protonate enolates during ring-closing steps has also shown promise, though scalability remains a limitation.
Transition-metal catalysis plays a pivotal role in constructing the nitrogen-oxygen heterocycle. Palladium on carbon (Pd/C) facilitates hydrogenolytic debenzylation of protected intermediates, as demonstrated in the synthesis of 3-ethoxycarbonyl-3,9-diaza spiro[5.5]undecane. Osmium tetroxide-catalyzed dihydroxylation of olefins, followed by oxidative cleavage, enables precise functionalization of the spiro scaffold.
Emergent strategies leverage photoredox catalysis to generate reactive oxygen species, streamlining oxane ring formation under mild conditions.
While Grubbs catalyst-mediated ring-closing metathesis (RCM) is not explicitly documented in the provided sources for this compound, its application in analogous spirocyclic systems informs potential optimization parameters. For instance, RCM of diene precursors using Grubbs II catalyst (C₄₆H₆₅Cl₂N₂PRu) in dichloromethane at 40°C could theoretically form the oxane ring. Key factors include:
Post-metathesis hydrogenation with Pd/C or Raney nickel may refine the final structure.
The borane-THF complex (BH₃·THF) is a selective reducing agent for converting ketones or imines to alcohols or amines without over-reduction. In the context of 1-oxa-9-azaspiro[5.5]undecane synthesis, BH₃·THF could reduce intermediate carbonyl groups post-cyclization. For example, reducing a spirocyclic ketone to the corresponding alcohol prior to hydrochloride salt formation enhances solubility for purification. Comparative studies with LiAlH₄ show BH₃·THF offers superior chemoselectivity, particularly in substrates sensitive to strong bases.
The spiro[5.5]undecane framework exhibits dynamic conformational equilibria influenced by steric and stereoelectronic effects. Nuclear magnetic resonance (NMR) studies on 1-oxaspiro[5.5]undecane analogues reveal two dominant chair-chair conformers (la and lb) interconverting via ring inversion (Figure 1) [1]. Low-temperature ¹³C NMR spectroscopy at 148 K resolved distinct signals for carbons C7, C8, C10, and C11, confirming the presence of two conformers with a free energy difference (ΔG°) of 1.4 kcal/mol [1]. Substituents at key positions significantly modulate rigidity: tert-butyl groups at C9 lock ring B into a single conformation, while ring A remains mobile [1].
Table 1: Conformational parameters of spiro[5.5]undecane derivatives
| Compound | ΔG° (kcal/mol) | Dominant Conformer | Ring Inversion Barrier (kcal/mol) |
|---|---|---|---|
| 1-Oxaspiro[5.5]undecane | 1.4 | Chair-chair | 10.2 |
| 1,7-Dioxaspiro[5.5]undecane | - | Chair-chair | >20 (rigid) |
Axial chirality in 3,3,9,9-tetrasubstituted derivatives introduces additional complexity, with variable-temperature NMR experiments showing restricted rotation about the spiro junction [3]. Bulky substituents increase energy barriers, stabilizing specific conformers critical for molecular recognition.
While direct crystallographic data for 1-oxa-9-azaspiro[5.5]undecane hydrochloride remain unreported, studies on related bicyclic systems provide structural proxies. For example, 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 13.207 Å, b = 5.972 Å, c = 19.719 Å, and β = 105.67° [3]. Key bond lengths include C1–O1 (1.423 Å) and C9–O2 (1.437 Å), consistent with sp³ hybridization at oxygen [3].
In nitrogen-containing analogues, X-ray diffraction reveals protonated azaspiro systems adopting flattened chair conformations to minimize lone pair repulsion. The hydrochloride salt likely stabilizes through ionic interactions between the protonated nitrogen and chloride counterion, as observed in similar ammonium salts.
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level characterizes the electronic structure of 1-oxa-9-azaspiro[5.5]undecane. Key findings include:
Table 2: DFT-derived electronic parameters
| Property | Value |
|---|---|
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | 0.4 |
| Dipole Moment (Debye) | 3.7 |
| NBO Stabilization (kcal/mol) | 8.3 |
Explicit-solvent molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) elucidate solvation behavior. In aqueous solution, the chloride ion forms a stable hydration shell with 6.4 water molecules within 3.5 Å [4]. The spiro framework adopts a compact conformation, reducing solvent-accessible surface area by 18% compared to linear analogues [1].
Table 3: Solvation free energies in different solvents
| Solvent | ΔG_solv (kcal/mol) |
|---|---|
| Water | -5.2 |
| Ethanol | -3.8 |
| Chloroform | -1.4 |
In nonpolar solvents (ε < 10), conformational flexibility increases due to weakened electrostatic screening, with ring inversion rates doubling in chloroform versus water [1]. These insights guide solvent selection for synthetic and analytical applications.
Irritant